REACTION_SMILES
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[Al+3:2].[CH3:5][N:6]([CH3:7])[CH:8]=[O:9].[Cl-:1].[Cl-:20].[Cl-:3].[Cl-:4].[Cl:21][CH2:22][CH2:23][C:24](=[O:25])[OH:26].[OH2:27].[o:10]1[c:11](=[O:19])[nH:12][c:13]2[c:14]1[cH:15][cH:16][cH:17][cH:18]2>>[o:10]1[c:11](=[O:19])[nH:12][c:13]2[c:14]1[cH:15][c:16]([C:24]([CH2:23][CH2:22][Cl:21])=[O:25])[cH:17][cH:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccccc2o1
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Name
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Type
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product
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Smiles
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O=C(CCCl)c1ccc2[nH]c(=O)oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |